3,5-Difluoro-4-azepan-1-ylbenzonitrile
Description
3,5-Difluoro-4-azepan-1-ylbenzonitrile is a fluorinated aromatic nitrile derivative featuring a seven-membered azepane ring substituted at the para position of the benzene core. The fluorine atoms at the 3- and 5-positions of the benzene ring contribute to electronic effects, while the azepane moiety introduces conformational flexibility and basicity, influencing solubility and target interaction .
Properties
Molecular Formula |
C13H14F2N2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-(azepan-1-yl)-3,5-difluorobenzonitrile |
InChI |
InChI=1S/C13H14F2N2/c14-11-7-10(9-16)8-12(15)13(11)17-5-3-1-2-4-6-17/h7-8H,1-6H2 |
InChI Key |
PRMAWQCBXSKONL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2F)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs, reactivity, and physicochemical properties. Key analogs are identified based on similarity scores (0.90–0.98) from chemical databases and synthetic reports .
Structural Analogues and Similarity Metrics
Physicochemical and Reactivity Comparisons
- Electrophilicity : Nitro-substituted analogs (e.g., CAS 1123172-88-2) exhibit stronger electron-withdrawing effects than the azepane-containing target compound, leading to higher reactivity in nucleophilic aromatic substitution (SNAr) reactions .
- Synthetic Accessibility : Azepane incorporation requires multi-step synthesis (e.g., alkylation of benzonitrile precursors), whereas nitro analogs are often prepared via direct nitration .
Research Findings and Data Tables
Spectroscopic Data (Selected Examples)
- 3,5-Difluoro-4-azepan-1-ylbenzonitrile :
Critical Discussion of Limitations
- Data Gaps : Direct bioactivity data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence. Comparisons rely on structural inferences.
- Synthetic Challenges : Azepane ring installation may require optimization to improve yields, as seen in related hydantoin derivatives (e.g., 78% yield in compound) .
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